molecular formula C21H19FN4OS B2809376 2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 896012-42-3

2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2809376
CAS No.: 896012-42-3
M. Wt: 394.47
InChI Key: VBGNRWGYGQETMB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a synthetic small molecule built on a thiazolo[3,2-b][1,2,4]triazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This compound features a 4-fluorophenyl acetamide chain linked to the core via an ethyl spacer, a design strategy often employed to optimize pharmacokinetic properties and receptor binding . The thiazolo[3,2-b][1,2,4]triazole core is a fused bicyclic system that has been extensively studied for its wide range of pharmacological activities. Scientific literature reports that analogs within this chemical class have demonstrated significant anticancer properties . Specific derivatives have shown promising activity in screenings against the NCI-60 panel of human tumor cell lines, indicating their potential as leads for novel chemotherapeutic agents . Furthermore, this scaffold is associated with other bioactivities, including anti-inflammatory , analgesic , and antimicrobial effects , making it a versatile template for drug discovery research. The incorporation of a fluorine atom on the phenyl ring is a common bioisosteric strategy in drug design. This modification can profoundly influence the molecule's characteristics by enhancing its metabolic stability, membrane permeability, and overall binding affinity to biological targets . The specific structural features of this compound make it a valuable chemical tool for researchers investigating new therapeutic pathways in oncology, inflammation, and infectious diseases. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-14-2-6-16(7-3-14)20-24-21-26(25-20)18(13-28-21)10-11-23-19(27)12-15-4-8-17(22)9-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNRWGYGQETMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / ID Heterocyclic Core Core Substituent Acetamide Substituent Key Properties (Melting Point, Yield) References
Target Compound Thiazolo[3,2-b][1,2,4]triazole p-Tolyl (position 2) 4-Fluorophenyl N/A (Structure confirmed via X-ray)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (position 6) 4-Fluorophenyl (pyridin-2-yl-linked) Crystallographic data reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl (position 6) 4-Methoxyphenyl N/A
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8) Quinazolinone 4-Sulfamoylphenyl p-Tolyl Mp: 315.5°C, Yield: 91%
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine 3-Methyl 4-Ethoxyphenyl Synonyms listed (e.g., MLS000685787)
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide 1,2,4-Triazole 4-Bromophenyl, pyridin-3-yl 4-Chlorophenyl N/A

Key Observations

Heterocyclic Core Variations
  • The thiazolo[3,2-b][1,2,4]triazole core in the target compound offers a fused bicyclic system, distinct from the monocyclic benzothiazole () or quinazolinone ().
  • Triazolo-pyridazine () and 1,2,4-triazole () cores introduce nitrogen-rich environments, which could alter hydrogen-bonding capabilities versus the sulfur-containing thiazolo-triazole .
Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and ’s analogue contrasts with electron-donating p-tolyl (methyl) or methoxy groups (). Fluorine’s electronegativity may enhance metabolic stability and membrane permeability .
  • Positional Isomerism: In quinazolinone derivatives (), para-substituted tolyl groups (Compound 8) yield higher melting points (315.5°C) compared to ortho or meta isomers (251.5–262.4°C), suggesting improved crystallinity with para substitution .

Implications for Drug Design

  • Thiazolo-Triazole vs.
  • Fluorophenyl vs. Chlorophenyl : While both are electron-withdrawing, fluorine’s smaller size and higher electronegativity (vs. chlorine in ) could reduce steric hindrance and improve pharmacokinetics .
  • Methoxy vs. Methyl Substituents : Methoxy groups () increase solubility but may reduce metabolic stability compared to methyl groups (target compound) due to oxidative demethylation pathways .

Q & A

Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The synthesis involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides with α-haloketones to form the thiazole ring, followed by triazole ring closure via Huisgen cycloaddition or copper-catalyzed azide-alkyne reactions. Critical conditions include anhydrous solvents (e.g., DMF), temperatures between 60–100°C, and catalysts like Cu(I) salts to ensure regioselectivity . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and acetamide carbonyl signals (δ ~170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.12).
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the thiazole-triazole fused system and substituents, as seen in analogous structures .

Q. How can researchers optimize reaction yields during the coupling of the acetamide moiety?

Activation of the carboxylic acid precursor with EDCI/HOBt in dichloromethane, followed by reaction with the ethylamine-linked intermediate at 0–25°C for 12–24 hours, typically achieves >70% yield. Monitoring via TLC (silica, 254 nm UV) ensures completion .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Mitigation strategies:

  • Standardize assays using recombinant enzymes and isogenic cell lines.
  • Perform molecular docking studies to validate target binding poses (e.g., using AutoDock Vina with PDB: 1ATP) .
  • Cross-validate with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be resolved?

Poor oral bioavailability (<20%) is common due to high logP (>3.5) and low aqueous solubility. Solutions:

  • Prodrug modification : Introduce phosphate esters at the acetamide group to enhance solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve absorption and reduce first-pass metabolism .
  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .

Q. How does the fluorophenyl substituent influence target selectivity in kinase inhibition?

The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR T790M mutant). Computational studies show a 1.8 Å closer binding distance compared to non-fluorinated analogs, reducing KdK_d by ~40% . Competitive inhibition assays with [γ-32^{32}P]ATP confirm this mechanism .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30, 1 mL/min) to detect impurities (<0.1%).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • DSC (Differential Scanning Calorimetry) : Identify polymorphic forms (melting point ~215–220°C) to ensure batch consistency .

Q. How can researchers validate off-target effects in phenotypic screening?

  • CRISPR-Cas9 knockout models : Silence putative off-target genes (e.g., GPCRs) to assess contribution to observed activity.
  • Bioinformatics : Compare structural similarity to known promiscuous inhibitors (e.g., PAINS filters) .

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